

5-Iodo-2-methylbenzofuran: A Strategic Intermediate in Modern Organic Synthesis

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Compound of Interest

Compound Name: *5-Iodo-2-methylbenzofuran*

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Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.^{[1][2][3]} Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.^{[1][2][3]} Within this important class of molecules, **5-Iodo-2-methylbenzofuran** emerges as a highly versatile and strategic chemical intermediate. The presence of an iodine atom at the C5 position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This, combined with the inherent reactivity of the benzofuran ring system, makes **5-Iodo-2-methylbenzofuran** a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides an in-depth technical overview of the synthesis, key reactions, and applications of **5-Iodo-2-methylbenzofuran**, tailored for researchers and professionals in the chemical sciences.

Physicochemical Properties

A clear understanding of the fundamental properties of **5-Iodo-2-methylbenzofuran** is crucial for its effective use in synthesis.

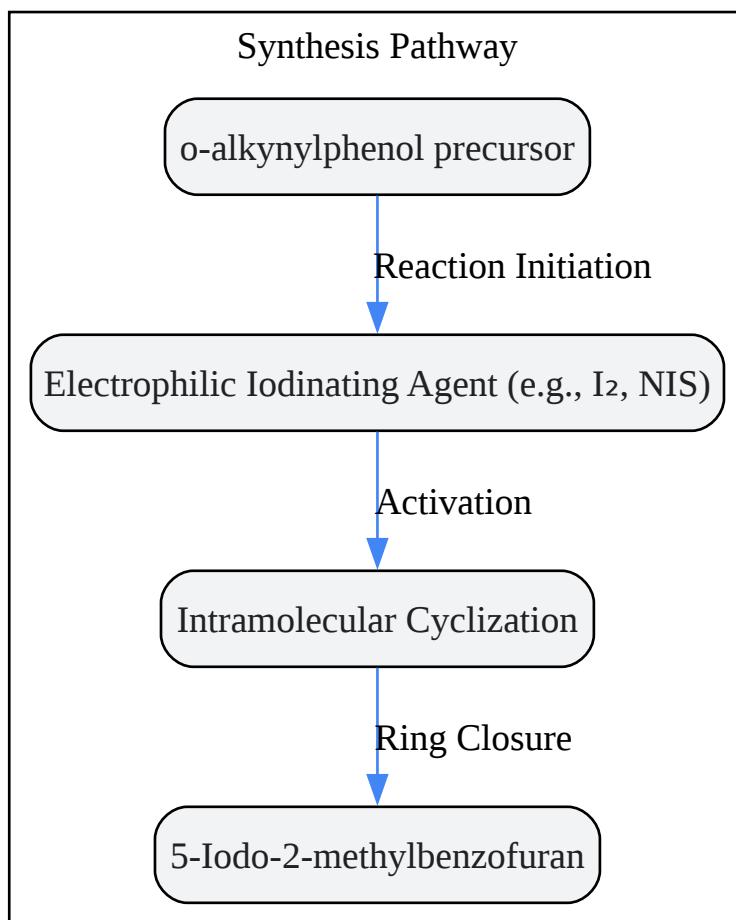
Property	Value	Source
CAS Number	60770-68-5	N/A
Molecular Formula	C ₉ H ₇ IO	N/A
Molecular Weight	258.06 g/mol	N/A
Appearance	Off-white to pale yellow solid	N/A
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF.	N/A

Synthesis of 5-Iodo-2-methylbenzofuran: An Iodocyclization Approach

The construction of the **5-Iodo-2-methylbenzofuran** scaffold can be efficiently achieved through an electrophilic iodocyclization reaction. This strategy is widely recognized for its mild reaction conditions and high functional group tolerance in the synthesis of iodinated heterocycles.[1][4]

Conceptual Workflow for Synthesis

The synthesis begins with a suitable ortho-alkynylphenol precursor, which undergoes an intramolecular cyclization triggered by an electrophilic iodine source. The choice of the iodinating agent is critical for the success of the reaction.



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Caption: Synthetic workflow for **5-Iodo-2-methylbenzofuran** via iodocyclization.

Detailed Experimental Protocol: Synthesis via Iodocyclization

This protocol is a representative procedure based on established iodocyclization methodologies for the synthesis of benzofurans.[\[1\]](#)[\[4\]](#)

Materials:

- 2-(prop-1-yn-1-yl)phenol (1.0 eq)
- Iodine (I₂) (1.2 eq)

- Sodium bicarbonate (NaHCO_3) (2.5 eq)
- Dichloromethane (DCM)

Procedure:

- To a stirred solution of 2-(prop-1-yn-1-yl)phenol in dichloromethane at 0 °C, add sodium bicarbonate.
- Slowly add a solution of iodine in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **5-Iodo-2-methylbenzofuran**.

Causality Behind Experimental Choices:

- Sodium bicarbonate: Acts as a base to facilitate the cyclization process.
- Iodine: Serves as the electrophilic iodine source to initiate the cyclization cascade.
- Sodium thiosulfate quench: Removes any unreacted iodine from the reaction mixture.

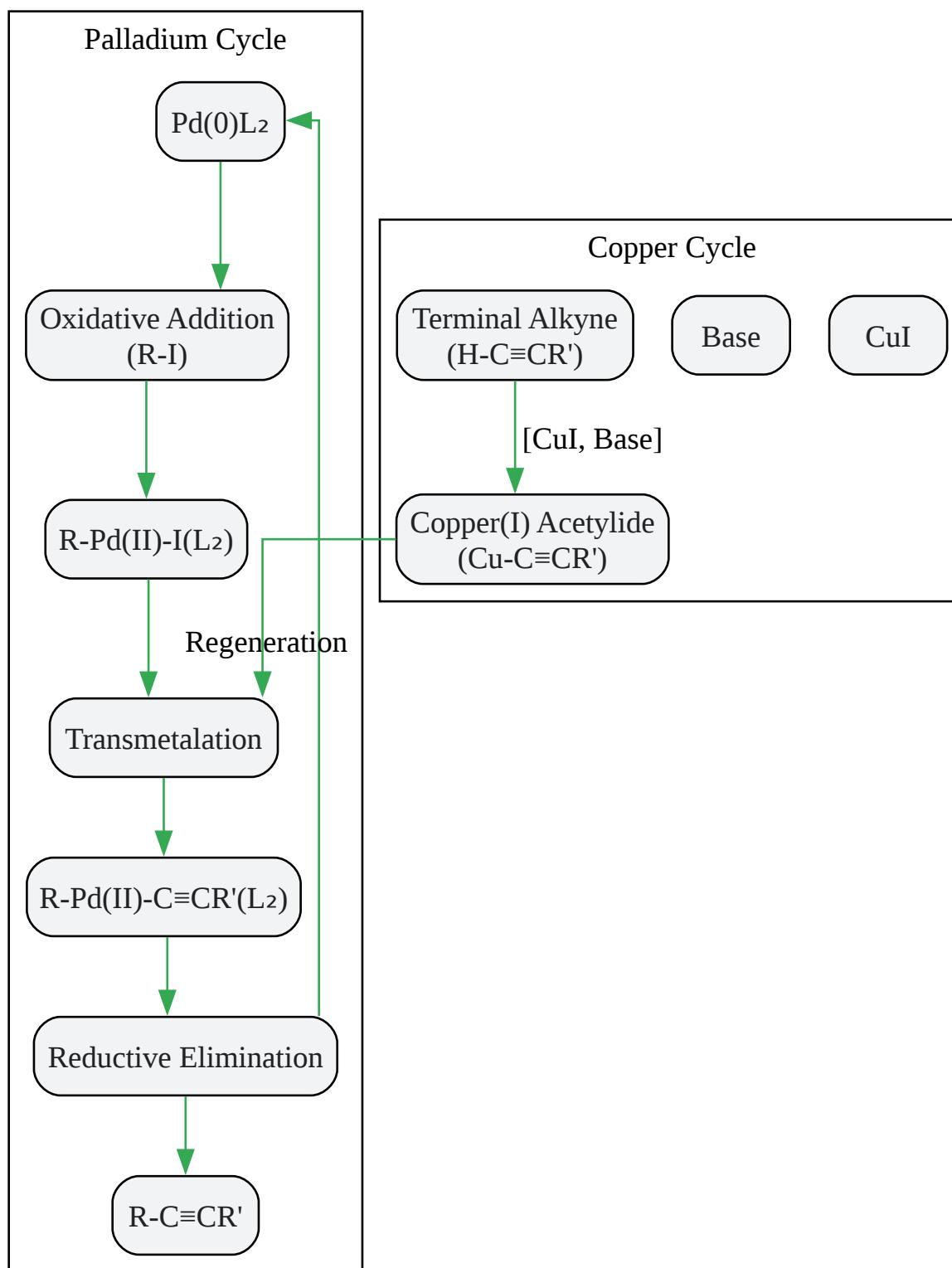
Key Reactions of **5-Iodo-2-methylbenzofuran**: The Sonogashira Coupling

The C-I bond in **5-Iodo-2-methylbenzofuran** is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the benzofuran core.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a particularly powerful transformation.[5][6]

Catalytic Cycle of the Sonogashira Coupling

The reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.

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